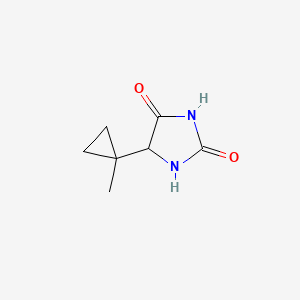

5-(1-Methylcyclopropyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(1-methylcyclopropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(2-3-7)4-5(10)9-6(11)8-4/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRURFFQRYYMPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione typically involves the reaction of 1-methylcyclopropylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen functionalities.

Reduction: Formation of reduced imidazolidine derivatives.

Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

Metalloproteinase Inhibition

One of the most significant applications of 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione is its role as a metalloproteinase inhibitor. Metalloproteinases, particularly MMP9 and MMP12, are implicated in various pathological conditions, including:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Arthritis (Rheumatoid and Osteoarthritis)

- Cancer metastasis

- Cardiovascular diseases

The compound has shown selectivity in inhibiting MMP9 and MMP12 while sparing other metalloproteinases like MMP8, MMP14, and MMP19, making it a valuable candidate for therapeutic interventions in diseases characterized by tissue remodeling and inflammation .

Anticancer Activity

Studies have indicated that imidazolidine-2,4-dione derivatives exhibit potent anticancer activities. The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation and migration. Specifically, it has demonstrated efficacy against various cancer cell lines, including the MDA-MB-231 breast cancer cell line . The antioxidant properties associated with this class of compounds further enhance their potential in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in reducing cell viability in cancer cell lines. For instance, research indicated that derivatives of this compound could significantly inhibit the proliferation of human colon carcinoma cells .

Clinical Implications

The potential for clinical application is underscored by ongoing research into the compound's pharmacokinetics and safety profiles. Preliminary studies suggest that it could be developed into a therapeutic agent for conditions such as arthritis and cancer due to its selective inhibition profile and low toxicity towards normal cells.

Comparative Analysis with Other Derivatives

| Compound Name | Activity Type | Selectivity | Therapeutic Use |

|---|---|---|---|

| This compound | Metalloproteinase Inhibitor | High (MMP9/MMP12) | Asthma, COPD, Cancer |

| 5,5-Diphenylimidazolidine-2,4-dione | Anticonvulsant | Moderate | Epilepsy |

| Other Hydantoins | Anticancer | Variable | Various cancers |

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 5-position of the imidazolidine-2,4-dione core is a common site for structural modification. Key analogues include:

Key Observations :

Biological Activity

5-(1-Methylcyclopropyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields including cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring structure containing two carbonyl groups. The presence of the 1-methylcyclopropyl group may influence its biological activity by altering its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth.

- Anticancer Properties : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidine-2,4-dione derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as the MDA-MB-231 breast cancer cell line.

| Compound | Concentration (µM) | Cytotoxic Effect (p-value) |

|---|---|---|

| This compound | 100 | Significant (p=0.0164) |

| Control (DMSO) | - | Not significant |

The above table summarizes findings from in vitro assays where the compound demonstrated significant cytotoxicity at a concentration of 100 µM after 72 hours of incubation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Activity

A study conducted by researchers at Damascus University explored the effects of thiazole derivatives with imidazolidine structures on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell migration and proliferation, suggesting that modifications to the imidazolidine structure can enhance anticancer efficacy .

Study on Antimicrobial Effects

In another investigation focusing on antimicrobial activity, derivatives of imidazolidine-2,4-dione were tested against common pathogens. Results showed that these compounds could effectively reduce bacterial viability in vitro, indicating their potential use as antibiotic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : Utilize factorial design (e.g., 2^k factorial experiments) to evaluate the impact of variables like temperature, solvent polarity, and catalyst loading. For cyclopropane-substituted imidazolidinediones, steric effects from the methylcyclopropyl group may require prolonged reaction times or elevated temperatures . Computational reaction path searches (e.g., via quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemical ambiguity (e.g., Z/E configuration of substituents) using single-crystal diffraction, as demonstrated for analogous imidazolidinediones .

- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between the diketone (C=O) and cyclopropane protons, which may exhibit distinct coupling patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₁₀N₂O₂) and detect impurities ≥95% purity .

Q. How does the methylcyclopropyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. The cyclopropane ring may introduce strain, increasing susceptibility to ring-opening under acidic conditions. Compare degradation kinetics with non-cyclopropyl analogs to isolate substituent effects .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., stereoselectivity in derivatization) be resolved?

- Methodological Answer :

- Stereochemical analysis : Use dynamic NMR or variable-temperature studies to assess rotational barriers around the cyclopropane-imidazolidinedione bond, which may explain divergent reactivity .

- Computational modeling : Apply density functional theory (DFT) to compare activation energies for competing reaction pathways (e.g., nucleophilic attack at C2 vs. C4 positions) .

Q. What strategies are effective for designing enantioselective syntheses of this compound?

- Methodological Answer :

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinones) during cyclopropane formation, followed by auxiliary removal .

- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP or salen complexes) in transition-metal-catalyzed cyclopropanation reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can the environmental impact of this compound’s synthesis be minimized?

- Methodological Answer :

- Green solvent selection : Replace traditional solvents (DMF, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Waste valorization : Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials from waste streams .

Q. What mechanistic insights explain unexpected byproducts in its reactions with electrophiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.